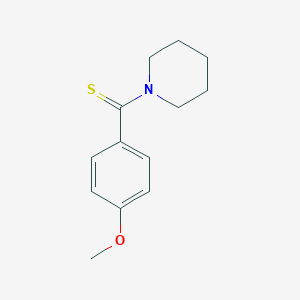
1-(4-Methoxybenzothioyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzothioyl)piperidine is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including 1-(4-Methoxybenzothioyl)piperidine, exhibit significant anticancer properties. Studies have shown that modifications to the piperidine structure can enhance antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives can inhibit bacterial growth, with some studies highlighting their effectiveness against Gram-positive bacteria. The antimicrobial activity of this compound suggests potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Piperidine derivatives have been shown to modulate inflammatory pathways. For example, certain compounds can inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, indicating potential therapeutic avenues for inflammatory diseases .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in disease progression. For instance, it has been noted for inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent tumors . This inhibition could be beneficial in cancer treatment strategies.
Antitumor Efficacy
A study evaluating the antiproliferative effects of benzoylpiperidine derivatives revealed significant activity against various cancer cell lines. Modifications to the piperidine structure were found to enhance anticancer properties significantly .
Antimicrobial Testing
In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results for piperidine derivatives, suggesting their potential as novel antimicrobial agents .
Propriétés
Numéro CAS |
42285-17-6 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
CYUHVSHBDSLRNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















